![molecular formula C6H5ClN4 B12998849 5-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B12998849.png)
5-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyrazine: is a heterocyclic compound belonging to the pyrazolopyrazine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring. The presence of a chlorine atom at the 5th position and a methyl group at the 3rd position further distinguishes it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with phosphoryl chloride to form the corresponding acid chloride, which then undergoes cyclization to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrazolo[3,4-B]pyrazine ring.
Reduction Products: Dihydro derivatives of the compound.
Scientific Research Applications
Chemistry: 5-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyrazine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. Its derivatives have been evaluated for their efficacy in inhibiting cancer cell proliferation and reducing inflammation .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt cellular processes, leading to the desired therapeutic effects, such as reduced cancer cell proliferation or inflammation .
Comparison with Similar Compounds
- 5-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine
- 5-Chloro-3-methyl-1H-pyrazolo[3,4-C]pyrazine
- 5-Chloro-3-methyl-1H-pyrazolo[4,3-B]pyrazine
Comparison: While these compounds share a similar core structure, the position and nature of the substituents can significantly impact their chemical properties and biological activities. For example, the presence of a chlorine atom at different positions can alter the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloro-3-methyl-2H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5ClN4/c1-3-5-6(11-10-3)8-2-4(7)9-5/h2H,1H3,(H,8,10,11) |
InChI Key |
CNYMCCHEVXYXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)N=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


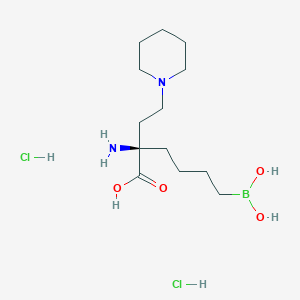
![5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12998773.png)
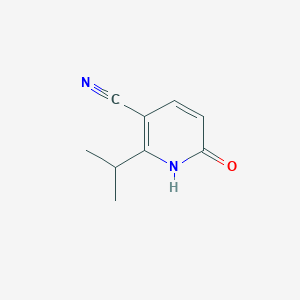

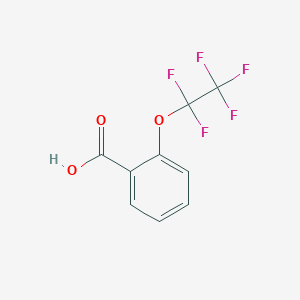

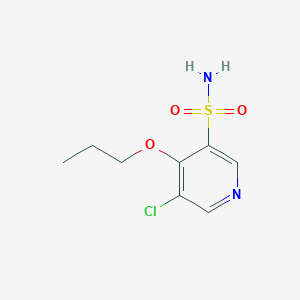
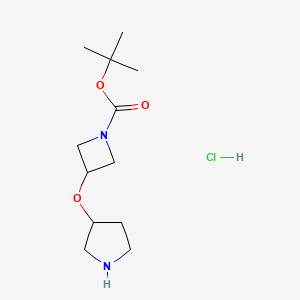
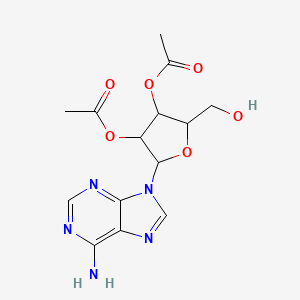
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12998828.png)

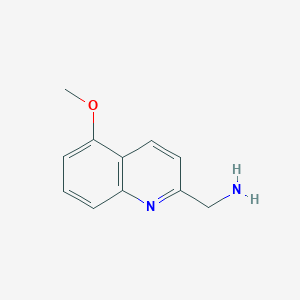
![6-Fluoro-3'-formyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12998835.png)

